

# Protocol for long-term storage and handling of Gusacitinib powder

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## Compound of Interest

Compound Name: Gusacitinib

Cat. No.: B605629

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## Application Notes and Protocols: Gusacitinib Powder

For Researchers, Scientists, and Drug Development Professionals

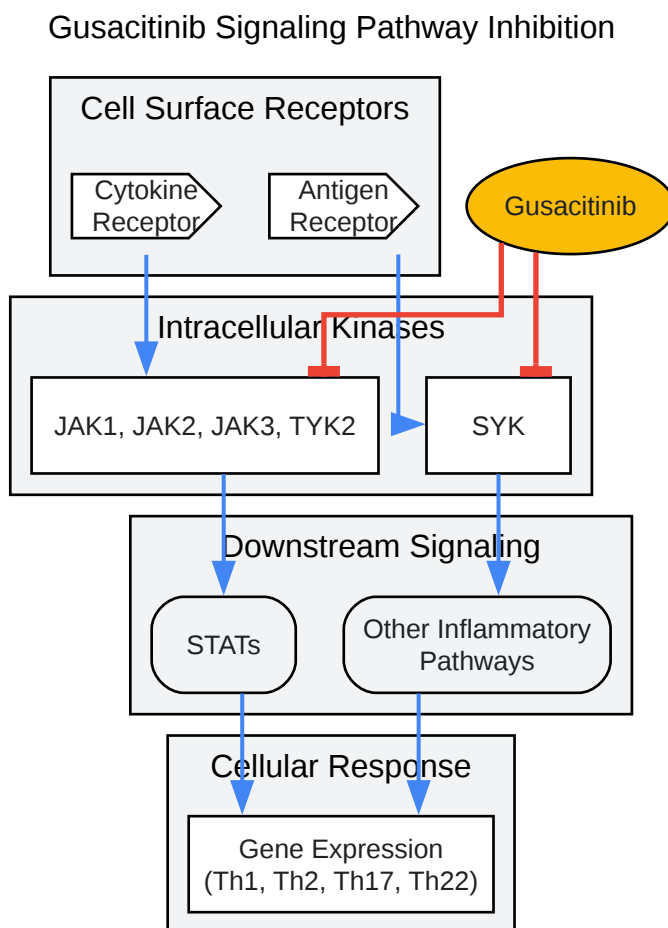
These application notes provide detailed protocols for the long-term storage, handling, and preparation of **Gusacitinib** powder for research purposes. Adherence to these guidelines will ensure the stability and integrity of the compound for reliable experimental results.

## Product Information

- Product Name: **Gusacitinib**
- Synonyms: ASN-002[1]
- CAS Number: 1425381-60-7[1][2]
- Molecular Formula: C<sub>24</sub>H<sub>28</sub>N<sub>8</sub>O<sub>2</sub>[1][2]
- Molecular Weight: 460.53 g/mol [2]
- Appearance: Light yellow to yellow solid powder[2]

## Mechanism of Action

**Gusacitinib** is a potent, orally active dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[3][4] It demonstrates inhibitory activity against SYK, JAK1, JAK2, JAK3, and TYK2.[2][5] This dual inhibition allows **Gusacitinib** to suppress key inflammatory pathways implicated in various immune-mediated diseases by modulating the signaling of Th1, Th2, Th17, and Th22 cells.[4][6]



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Caption: **Gusacitinib** inhibits both JAK and SYK signaling pathways.

## Quantitative Data Summary

### Table 1: Long-Term Storage Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years[2]
4°C	2 years[2]	
In Solvent	-80°C	2 years[2]
-20°C	1 year[2]	

Note: The product is shipped at room temperature in the continental US, and this may vary for other locations.[2]

## Table 2: Solubility in DMSO

Vendor	Concentration	Notes
MedchemExpress	100 mg/mL (217.14 mM)[2]	Ultrasonic treatment may be needed. Use newly opened, non-hygroscopic DMSO.[2]
Selleck Chemicals	92 mg/mL (199.76 mM)[3]	Use fresh DMSO as moisture absorption reduces solubility. [3]

## Table 3: Stock Solution Preparation (1 mg, 5 mg, 10 mg Mass)

Desired Concentration	Volume for 1 mg Mass	Volume for 5 mg Mass	Volume for 10 mg Mass
1 mM	2.1714 mL[2]	10.8571 mL[2]	21.7141 mL[2]
5 mM	0.4343 mL[2]	2.1714 mL[2]	4.3428 mL[2]
10 mM	0.2171 mL[2]	1.0857 mL[2]	2.1714 mL[2]

## Experimental Protocols

### Protocol 1: Handling and Safety

**Gusacitinib** is a potent pharmaceutical compound and should be handled with care.

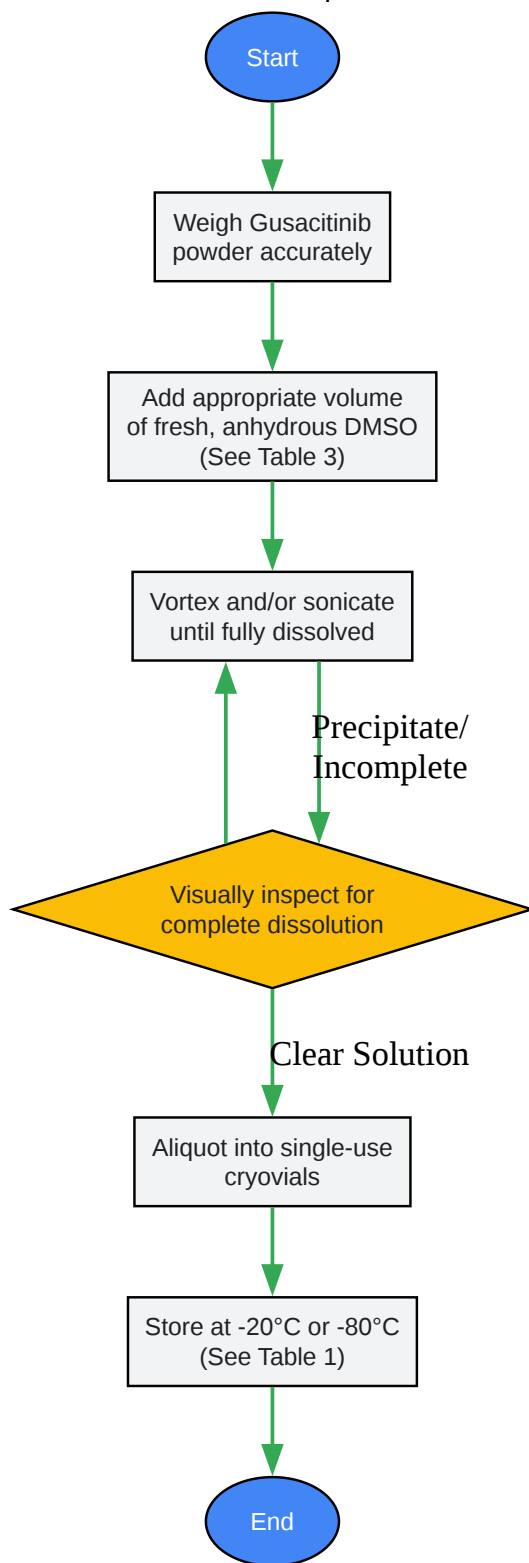
#### Safety Precautions:

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and protective gloves.
- Handling: Avoid breathing dust, fumes, or vapors.<sup>[1]</sup> Avoid prolonged or repeated exposure.<sup>[1]</sup>
- Ingestion: Harmful if swallowed.<sup>[1]</sup>
- Environmental: Very toxic to aquatic life with long-lasting effects.<sup>[1]</sup> Do not allow to enter sewers or surface water.<sup>[1]</sup>
- First Aid:
  - Eyes: Rinse opened eye for several minutes under running water.<sup>[1]</sup>
  - Skin: The product is generally not an irritant, but wash the area if contact occurs.<sup>[1]</sup>
  - Ingestion: Call a doctor immediately.<sup>[1]</sup>

## Protocol 2: Preparation of DMSO Stock Solution

This protocol outlines the preparation of a concentrated stock solution of **Gusacitinib** in Dimethyl Sulfoxide (DMSO).

## DMSO Stock Solution Preparation Workflow



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Caption: Workflow for preparing **Gusacitinib** DMSO stock solutions.

#### Methodology:

- Equilibrate the **Gusacitinib** powder vial to room temperature before opening.
- Accurately weigh the desired amount of **Gusacitinib** powder in a sterile, appropriate container.
- Using Table 3 as a guide, add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.
- Vortex the solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[2\]](#)
- Once the powder is fully dissolved, aliquot the stock solution into single-use, light-protected cryovials.
- Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[\[2\]](#)

## Protocol 3: Preparation of Aqueous Working Solutions for In Vivo Studies

**Gusacitinib** has low aqueous solubility. The following protocols provide methods to prepare formulations suitable for in vivo experiments. The final mixed solution should be used immediately for optimal results.[\[3\]](#)

#### Formulation 1: PEG300/Tween-80/Saline[\[2\]](#)

- Prepare a concentrated stock solution of **Gusacitinib** in DMSO (e.g., 16.7 mg/mL).[\[2\]](#)
- For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[\[2\]](#)
- Add 50 µL of Tween-80 to the mixture and mix thoroughly.[\[2\]](#)
- Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.[\[2\]](#)

- This protocol yields a clear solution of at least 1.67 mg/mL.[2]

#### Formulation 2: SBE- $\beta$ -CD in Saline[2]

- Prepare a concentrated stock solution of **Gusacitinib** in DMSO (e.g., 16.7 mg/mL).[2]
- For a 1 mL final working solution, add 100  $\mu$ L of the DMSO stock solution to 900  $\mu$ L of a 20% SBE- $\beta$ -CD solution in saline.[2]
- Mix thoroughly until the solution is clear.
- This protocol also yields a clear solution of at least 1.67 mg/mL.[2]

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